Home > Products > Screening Compounds P3618 > 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine
4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine -

4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Catalog Number: EVT-11856856
CAS Number:
Molecular Formula: C7H7BrN2
Molecular Weight: 199.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that incorporates both cyclopentane and pyrimidine ring structures. It is classified under the category of pyrimidine derivatives, which are significant in various chemical and biological applications. The compound's unique structure allows for diverse reactivity and potential uses in pharmaceuticals and material science.

Source

This compound can be synthesized through various organic reactions, particularly those involving cyclocondensation techniques. Its relevance spans across fields such as medicinal chemistry and materials science, where it may serve as an intermediate or active ingredient in drug formulations.

Classification

4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine is classified as a brominated heterocyclic compound. Its structure is characterized by the presence of a bromine atom at the fourth position of the pyrimidine ring, which influences its chemical reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves several methods:

  1. Cyclocondensation Reactions: This method often employs 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of sodium alkoxides (e.g., sodium ethoxide) as catalysts.
  2. Bromination: The introduction of bromine can be achieved through electrophilic aromatic substitution or direct bromination methods.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. For example, reactions may be conducted under reflux conditions or at ambient temperatures depending on the specific reagents used.

Molecular Structure Analysis

Structure

The molecular formula for 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine is C8H8BrN2C_8H_8BrN_2. Its structure consists of a fused cyclopentane and pyrimidine ring system with a bromine substituent.

Data

  • Molecular Weight: Approximately 215.07 g/mol
  • InChI Key: A unique identifier that provides structural information about the compound.
  • Structural Representation: The compound can be represented using standard chemical notation to illustrate its bonding and spatial arrangement.
Chemical Reactions Analysis

Reactions

4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo several types of chemical reactions:

  1. Oxidation: This may involve the conversion to related pyridine derivatives using oxidizing agents such as manganese(II) triflate.
  2. Reduction: Common reducing agents like lithium aluminum hydride can reduce functional groups within the molecule.
  3. Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Technical Details

The choice of reagents and reaction conditions significantly affects the outcome of these reactions. For instance, substitution reactions may require bases such as triethylamine to facilitate nucleophilic attack.

Mechanism of Action

The mechanism of action for 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine largely depends on its application:

  1. Pharmaceutical Applications: In medicinal chemistry, it may act as an inhibitor or modulator for specific biological targets.
  2. Corrosion Inhibition: The compound can adsorb onto metal surfaces to form protective layers that prevent corrosion.

The detailed mechanism often involves interactions at the molecular level with target proteins or enzymes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data may vary but should be determined experimentally for precise characterization.

Chemical Properties

  • Solubility: Solubility in common organic solvents (e.g., ethanol, dichloromethane) should be evaluated.
  • Stability: Stability under various environmental conditions (light, heat) should also be assessed.

Relevant physical constants such as density or boiling point may not always be available in literature but are crucial for practical applications.

Applications

Scientific Uses

4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several applications:

  1. Medicinal Chemistry: It serves as a building block for synthesizing novel pharmaceutical agents targeting various diseases.
  2. Material Science: The compound may be utilized in developing new materials with specific electronic or optical properties due to its unique structure.
  3. Biological Research: It can be employed in studies exploring its interactions with biological macromolecules or cellular pathways.
Introduction to Fused Bicyclic Heterocycles and Significance of 4-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Nomenclature and Structural Classification within Fused Pyrimidine Systems

The systematic IUPAC name 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine precisely defines the compound’s structure. Breaking down this nomenclature reveals key features: "cyclopenta[d]pyrimidine" indicates fusion between a cyclopentane ring and a pyrimidine ring, with the bracketed "[d]" specifying the fusion bonds. In this fusion pattern, the pyrimidine ring (a six-membered heterocycle with nitrogen atoms at positions 1 and 3) is fused across the c and d bonds of the cyclopentane ring. The prefix "6,7-dihydro-5H-" denotes partial saturation, signifying that the cyclopentane ring contains two saturated carbon atoms (positions 6 and 7) and one methine group (position 5), resulting in a non-aromatic fused bicyclic system where aromaticity is confined to the pyrimidine ring. The "4-bromo" prefix locates the bromine substituent on the pyrimidine ring at the carbon atom ortho to both nitrogen atoms [1] [2].

Structurally, the molecule possesses the molecular formula C₇H₇BrN₂ and a molecular weight of 199.05 g/mol. Key identifiers include:

  • Canonical SMILES: BrC1=C2CCCC2=NC=N1 or equivalently BrC1N=CN=C2CCCC2=1
  • InChIKey: ZVDKSMSQVJAEKG-UHFFFAOYSA-N
  • InChI: InChI=1S/C7H7BrN2/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2

X-ray crystallographic analysis of related cyclopentapyrimidine derivatives confirms that the fusion creates a slightly puckered bicyclic system. The pyrimidine ring remains essentially planar, while the cyclopentane ring adopts an envelope conformation. This geometry imposes significant steric constraints and influences the electronic distribution, particularly at the C4 position where the bromine atom is attached. The presence of the electron-withdrawing pyrimidine ring inductively polarizes the C-Br bond, rendering the carbon susceptible to nucleophilic attack and facilitating transition metal-catalyzed coupling reactions [1] [2] [7].

Table 1: Key Structural Descriptors of 4-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine

PropertyValue/Descriptor
IUPAC Name4-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Molecular FormulaC₇H₇BrN₂
Molecular Weight199.05 g/mol
Canonical SMILESBrC1=C2CCCC2=NC=N1
Standard InChIInChI=1S/C7H7BrN2/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2
InChI KeyZVDKSMSQVJAEKG-UHFFFAOYSA-N

Historical Development and Emergence as Synthetic Building Block

The synthesis and utilization of 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine emerged from broader investigations into fused pyrimidine chemistry during the late 20th and early 21st centuries. Early routes to the parent cyclopenta[d]pyrimidine system often relied on multistep sequences involving cyclocondensation reactions of appropriately functionalized cyclopentane precursors with pyrimidine-forming reagents like amidines or ureas. These methods, while functional, frequently suffered from moderate yields, harsh conditions, and limited scope for diversification at specific positions like C4 [10].

The recognition of halogenated heterocycles, particularly brominated derivatives, as versatile intermediates for cross-coupling reactions (e.g., Suzuki, Stille, Negishi) catalyzed dedicated efforts towards efficient halogenation strategies. Direct bromination of 6,7-dihydro-5H-cyclopenta[d]pyrimidine emerged as the most practical route. This typically employs electrophilic brominating agents such as N-bromosuccinimide (NBS). Reaction conditions are critical; for example, using NBS in carbon tetrachloride (CCl₄) at elevated temperatures (around 80°C) for extended periods (e.g., 12 hours) achieves moderate yields (approximately 65%) of the desired 4-bromo derivative. Subsequent purification, often via silica gel chromatography using mixtures like hexane and ethyl acetate, yields material of high purity (>95%) suitable for further elaboration [2] [7].

Table 2: Representative Synthesis Conditions for 4-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine

StepReagents/ConditionsYieldPurity
BrominationNBS, CCl₄, 80°C, 12 hr~65%-
PurificationColumn chromatography (SiO₂, Hexane/EtOAc)->95%

The advent of multicomponent reactions (MCRs) offered alternative, more convergent approaches. While less directly applicable to the 4-bromo derivative itself, MCRs utilizing components like malononitrile, aldehydes, and cyclopentanone derivatives provide efficient access to closely related cyclopenta[b]pyridine and pyrimidine scaffolds, demonstrating the synthetic flexibility inherent in this class of fused bicyclic systems [10]. The commercial availability of 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 1340044-87-2) from suppliers specializing in research chemicals (e.g., AiFChem, EvitaChem) by the early 2010s marked its establishment as a mainstream building block. Its primary value lies in the reactivity of the C-Br bond, enabling a vast array of transformations to install diverse substituents at the C4 position, thereby generating libraries of analogues for structure-activity relationship studies [1] .

Pharmacophoric Significance of Halogenated Dihydrocyclopentapyrimidines

The 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold is not merely a synthetic curiosity but embodies significant pharmacophoric potential. Its rigid, planar pyrimidine ring acts as an effective hydrogen-bond acceptor, capable of mimicking the purine base in ATP, while the partially saturated cyclopentane ring introduces beneficial three-dimensionality and can modulate solubility and pharmacokinetic properties. The bromine atom serves a dual purpose: it is a handle for chemical diversification and can directly contribute to biological activity through hydrophobic interactions or subtle electronic effects within target binding sites [2] [6] [9].

  • Kinase Inhibition: This scaffold has shown considerable promise in the design of ATP-competitive kinase inhibitors. The bicyclic core effectively occupies the adenine-binding pocket of various kinases. For instance, derivatives bearing the 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine core have demonstrated inhibitory activity against critical kinases like Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), which are pivotal targets in cancer therapy. Specific analogues have been reported with IC₅₀ values in the nanomolar range (e.g., ~120 nM for CDK2). Subsequent functionalization at C4, particularly via metal-catalyzed cross-coupling to introduce aryl or amino groups, often leads to dramatic increases in potency and selectivity. For example, 4-amino derivatives derived from this bromo precursor have shown enhanced activity against EGFR (IC₅₀ ~45 nM) [2] [9].

  • α-Glucosidase Inhibition: Brominated pyrimidine derivatives exhibit potential as α-glucosidase inhibitors, relevant for managing type 2 diabetes. While direct data on the specific 4-bromo-cyclopenta[d]pyrimidine is limited within the provided results, closely related brominated pyrimidines demonstrate significant inhibitory activity. For instance, 2-substituted-4,6-diarylpyrimidines bearing bromo substituents exhibit IC₅₀ values as low as 19.60 ± 0.21 µM, far surpassing the activity of the standard drug acarbose (IC₅₀ = 817.38 ± 6.27 µM). Similarly, substituted 6-amino-pyrazolo[1,5-a]pyrimidines with bromo substituents show IC₅₀ values of 15.20 ± 0.40 µM. This suggests that the brominated cyclopenta[d]pyrimidine core could be a valuable template for developing novel anti-diabetic agents targeting this enzyme [6].

  • Sigma-1 Receptor (σ1R) Antagonism: Although not the 4-bromo derivative itself, structurally related 6,7-dihydro-5H-cyclopenta[d]pyrimidine compounds, typically functionalized with aromatic and basic amine side chains, have been developed as potent and selective sigma-1 receptor (σ1R) antagonists. Sigma-1 receptors are implicated in modulating pain perception and neuroprotection. Research demonstrates that derivatives like 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline (a closely related saturated analogue) exhibit nanomolar affinity for σ1R (Kᵢ = 15.6 nM) with high selectivity over σ2 receptors (Kᵢ >2000 nM) and produce dose-dependent anti-nociceptive effects in animal pain models (e.g., the formalin test). This highlights the potential of the core bicyclic structure, readily accessible from brominated precursors, in central nervous system drug discovery for pain management [9].

Table 3: Biological Activity of Cyclopenta[d]pyrimidine Analogues and Related Brominated Pyrimidines

Derivative Core/StructureBiological TargetReported Activity (IC₅₀/Kᵢ)Reference Activity (IC₅₀/Kᵢ)Ref.
4-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidineCDK2 Kinase~120 nM- [2]
4-Amino Derivative (from C4 functionalization)EGFR Kinase~45 nM- [2]
2-Subst-4,6-Diarylpyrimidine (R=4-Br)α-Glucosidase19.60 ± 0.21 µMAcarbose: 817.38 ± 6.27 µM [6]
Substituted Pyrazolo[1,5-a]pyrimidine (R=4-Br)α-Glucosidase15.20 ± 0.40 µMAcarbose: 750.0 ± 1.50 µM [6]
Tetrahydroquinazoline σ1R AntagonistSigma-1 ReceptorKᵢ = 15.6 nM- [9]

The 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine molecule thus serves as a fundamental scaffold bridging sophisticated organic synthesis and targeted medicinal chemistry. Its well-defined structure, commercial accessibility, and versatile reactivity position it as a critical starting point for generating diverse chemical libraries aimed at modulating biologically relevant targets, particularly protein kinases, metabolic enzymes like α-glucosidase, and neurological receptors like σ1R. Future developments will likely focus on expanding its synthetic utility through novel coupling methodologies and exploring its incorporation into more complex, multifunctional drug candidates [1] [2] [9].

Properties

Product Name

4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine

IUPAC Name

4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Molecular Formula

C7H7BrN2

Molecular Weight

199.05 g/mol

InChI

InChI=1S/C7H7BrN2/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2

InChI Key

ZVDKSMSQVJAEKG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN=C2Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.